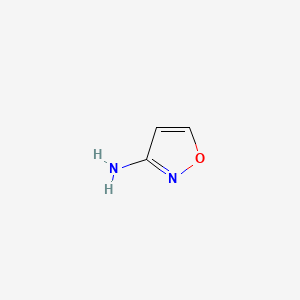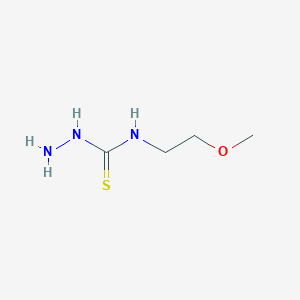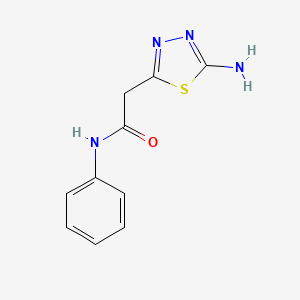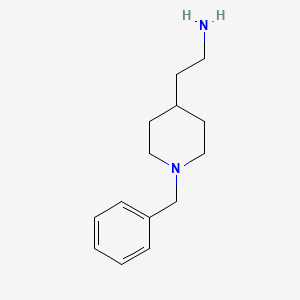
5-Bromo-2-butoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-butoxybenzoic acid (5-BBBA) is a versatile organic compound that has a wide range of applications in the scientific field. It is a brominated derivative of benzoic acid, and is a colorless, crystalline solid. 5-BBBA has been used in the synthesis of organic compounds and in various research applications such as drug delivery, gene therapy and tissue engineering.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
Research involving 5-Bromo-2-butoxybenzoic acid's analogues, such as 4-Bromo-2,5-dimethoxyphenethylamine, has been explored to understand their metabolism in different species, including humans. The metabolic pathways, which involve oxidative deamination and demethylation processes, are crucial for assessing potential toxic effects and interspecies differences in drug metabolism (Carmo et al., 2005).
Structural Characterization
Structural characterization of similar bromobenzoic acid derivatives, such as 4-bromo-3,5-dihydroxybenzoic acid, has been conducted to facilitate the development of medicaments. The structural identification using Mass Spectrometry is a critical step in synthesizing new pharmaceutical compounds (Xu Dong-fang, 2000).
Synthesis of Derivatives
Research in synthesizing derivatives of bromobenzoic acids, like 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, has been essential for the development of potential pharmaceutical agents. The synthesis process involves complex reactions like carboxylation and provides insights into the creation of new drugs (Khalifa et al., 1982).
Molecular Recognition Studies
Studies on molecular recognition involving derivatives of dihydroxybenzoic acid, akin to this compound, reveal the complex interactions at the molecular level. Such research is pivotal for understanding how molecular assemblies form and function (Varughese & Pedireddi, 2006).
Antipsychotic Agent Development
The development of antipsychotic agents using bromobenzoic acid derivatives demonstrates the pharmaceutical potential of these compounds. Research in this area focuses on synthesis and testing of derivatives to explore their efficacy as inhibitors of certain biological targets (Högberg et al., 1990).
Isolation from Natural Sources
Derivatives of bromobenzoic acids, similar to this compound, have been isolated from natural sources like red algae. Such compounds have been studied for their structural properties and potential biological activities (Zhao et al., 2004).
Wirkmechanismus
Target of Action
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Mode of Action
It’s known that brominated benzoic acid derivatives can undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Brominated compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied and shown to have a short elimination half-life and good dose-linear pharmacokinetic profile . It’s distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-butoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as α-glucosidase, where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s activity and potential therapeutic applications. The compound’s ability to inhibit specific enzymes makes it valuable in research focused on metabolic pathways and disease mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α-glucosidase can affect glucose metabolism, which is vital for understanding diabetes and other metabolic disorders . Additionally, the compound’s impact on gene expression can provide insights into its potential therapeutic uses and toxicological effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular responses, making it a valuable tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly with dosage variations. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in inhibiting α-glucosidase highlights its impact on carbohydrate metabolism, which is essential for understanding metabolic diseases and developing targeted therapies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions influence the compound’s accumulation and effects in different cellular compartments, providing insights into its biological activity and potential therapeutic uses.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles
Eigenschaften
IUPAC Name |
5-bromo-2-butoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXOVWCSSBXAIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366433 |
Source


|
| Record name | 5-bromo-2-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60783-92-8 |
Source


|
| Record name | 5-bromo-2-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)












